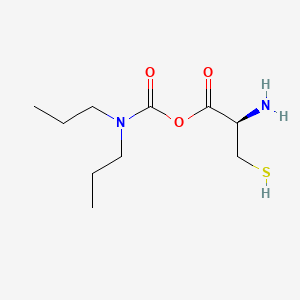
S-(N,N-Dipropylcarbamoyl)cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(N,N-Dipropylcarbamoyl)cysteine: is a compound that belongs to the class of carbamoyl derivatives of cysteine Cysteine is a sulfur-containing amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(N,N-Dipropylcarbamoyl)cysteine typically involves the reaction of cysteine with N,N-dipropylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(N,N-Dipropylcarbamoyl)cysteine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol form under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various carbamoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(N,N-Dipropylcarbamoyl)cysteine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to modify cysteine residues in proteins, thereby altering their activity or stability. This can help in understanding the role of cysteine modifications in cellular processes.
Medicine: The compound has potential applications in drug development, particularly in designing inhibitors or modulators of enzymes that interact with cysteine residues. Its ability to form stable carbamoyl derivatives makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of S-(N,N-Dipropylcarbamoyl)cysteine involves its interaction with cysteine residues in proteins. The carbamoyl group can form covalent bonds with the thiol group of cysteine, leading to the modification of the protein’s structure and function. This can affect various molecular targets and pathways, depending on the specific protein involved.
Comparison with Similar Compounds
S-allyl-L-cysteine: Found in garlic, known for its antioxidant and anti-inflammatory properties.
S-ethyl-L-cysteine: Similar to S-allyl-L-cysteine but with an ethyl group.
S-propyl-L-cysteine: Similar to S-allyl-L-cysteine but with a propyl group.
Uniqueness: S-(N,N-Dipropylcarbamoyl)cysteine is unique due to the presence of the dipropylcarbamoyl group, which imparts distinct chemical properties and potential applications. Unlike other cysteine derivatives, it can form stable carbamoyl modifications, making it valuable in various research and industrial applications.
Properties
CAS No. |
61772-61-0 |
|---|---|
Molecular Formula |
C10H20N2O3S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
dipropylcarbamoyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C10H20N2O3S/c1-3-5-12(6-4-2)10(14)15-9(13)8(11)7-16/h8,16H,3-7,11H2,1-2H3/t8-/m0/s1 |
InChI Key |
NFLBLAAELUQFGB-QMMMGPOBSA-N |
Isomeric SMILES |
CCCN(CCC)C(=O)OC(=O)[C@H](CS)N |
Canonical SMILES |
CCCN(CCC)C(=O)OC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















